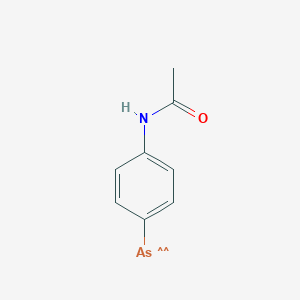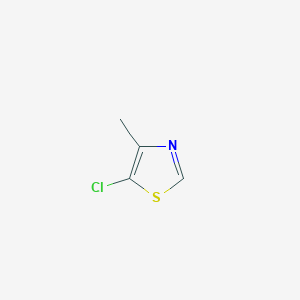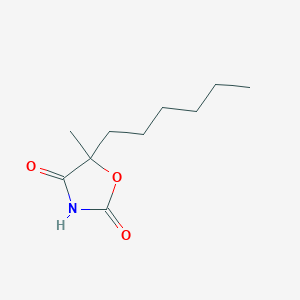
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione (HMD) is a cyclic amino acid derivative that has been extensively researched for its potential use in various scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 185.23 g/mol. HMD has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in research.
Mécanisme D'action
The mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is important for maintaining healthy cholesterol levels.
Effets Biochimiques Et Physiologiques
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to have neuroprotective properties, which may help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize, making it readily available for research. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is also soluble in water, which makes it easy to work with in aqueous solutions. However, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.
Orientations Futures
There are many potential future directions for research on 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione. One area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of cancer. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione and its potential side effects and toxicity.
Méthodes De Synthèse
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of hexylmagnesium bromide with methyl N-carbethoxy glycinate, followed by cyclization with phosgene. Another method involves the reaction of hexylamine with methyl chloroformate, followed by cyclization with sodium hydroxide. Both methods result in the formation of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione as the final product.
Applications De Recherche Scientifique
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
130689-75-7 |
|---|---|
Nom du produit |
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5-hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-6-7-10(2)8(12)11-9(13)14-10/h3-7H2,1-2H3,(H,11,12,13) |
Clé InChI |
ZFPGSIQEMLXXAA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
SMILES canonique |
CCCCCCC1(C(=O)NC(=O)O1)C |
Synonymes |
2,4-Oxazolidinedione,5-hexyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



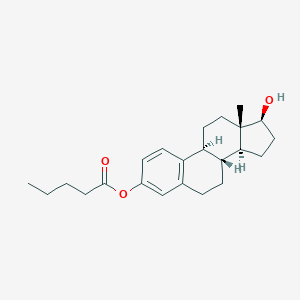
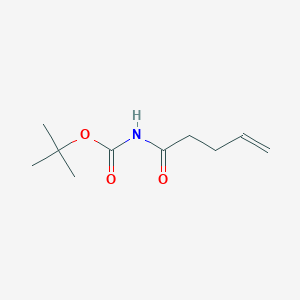
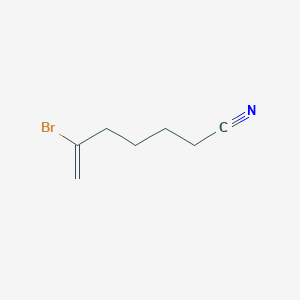
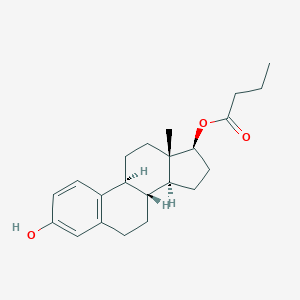
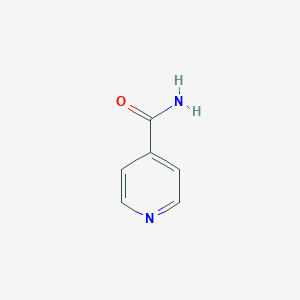
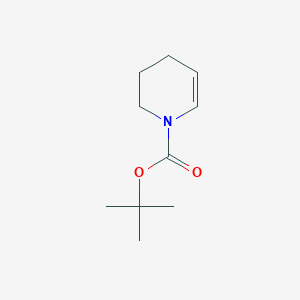
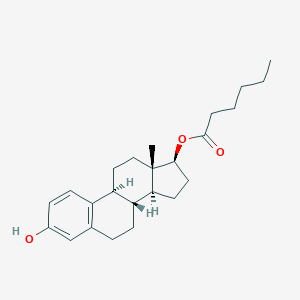
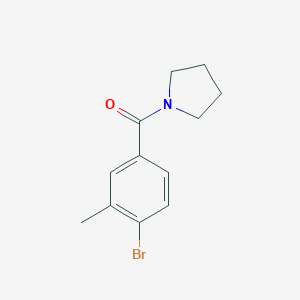
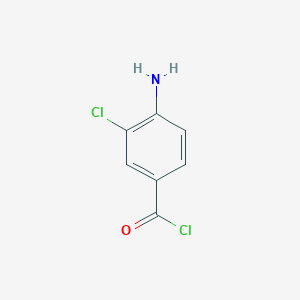
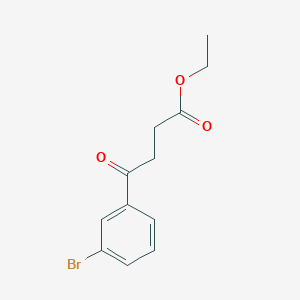
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
